N,N-Dimethylethylamine is an organic compound with the molecular formula and a molecular weight of approximately 73.14 g/mol. It is classified as a tertiary amine, characterized by the presence of both methyl and ethyl groups attached to a nitrogen atom. This compound appears as a clear, colorless to light yellow liquid with a strong, sometimes ammonia-like odor. It is highly flammable, with a flash point of -33°F (-36°C) and is soluble in water .
N,N-Dimethylethylamine is known for its reactivity as a base, capable of neutralizing acids to form salts and water in exothermic reactions. It is also sensitive to light and can produce toxic oxides of nitrogen when combusted .
These reactions underline its utility in various chemical syntheses and industrial applications.
N,N-Dimethylethylamine can be synthesized through several methods:
These methods highlight its accessibility for industrial production.
N,N-Dimethylethylamine has diverse applications across various fields:
These applications underscore its significance in both industrial processes and research.
Interaction studies involving N,N-dimethylethylamine primarily focus on its reactivity with other chemical substances. For example, it may exhibit incompatibility with strong oxidizing agents, isocyanates, phenols, and epoxides, which may lead to hazardous reactions . Understanding these interactions is crucial for ensuring safe handling and application in industrial settings.
N,N-Dimethylethylamine shares similarities with other tertiary amines but possesses unique structural characteristics that confer distinct properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| Dimethylamine | Contains two methyl groups; lower boiling point. | |
| Diethylamine | Contains two ethyl groups; higher boiling point. | |
| Triethylamine | Contains three ethyl groups; more sterically hindered. |
The unique combination of methyl and ethyl groups in N,N-dimethylethylamine enhances its effectiveness as a catalyst compared to these similar compounds . This distinction makes it particularly valuable in specific industrial applications where such properties are advantageous.
Gas-phase catalytic amination represents a scalable and industrially viable route for synthesizing N,N-dimethylethylamine. This method involves the reaction of ethanol with dimethylamine (DMA) over solid acid catalysts under elevated temperatures and pressures. Key advancements in catalyst design have improved both conversion rates and selectivity.
The core reaction proceeds via nucleophilic substitution, where ethanol acts as the alkylating agent for dimethylamine. Heterogeneous catalysts, such as aluminosilicate zeolites and composite oxides (e.g., Al₂O₃-SiO₂), are critical for facilitating this transformation. For instance, catalysts containing 5–40% crystalline aluminosilicate and 60–95% aluminum-silicon composite oxides have demonstrated methanol conversion rates exceeding 98% with dimethylamine selectivity up to 31% in analogous amination reactions. These materials leverage Brønsted acid sites to activate ethanol, promoting the formation of a carbocation intermediate that reacts with dimethylamine.
Optimal conditions typically involve temperatures of 350–500°C and pressures of 0.5–4.0 MPa. A study on methanol amination revealed that adjusting the nitrogen-to-carbon (N/C) molar ratio to 1.90 enhances dimethylamine selectivity by shifting thermodynamic equilibrium. Similar principles apply to ethanol, where higher pressures favor mole-decreasing reactions, increasing yields of tertiary amines like DMEA.
Table 1: Performance of Catalysts in Gas-Phase Amination
| Catalyst Composition | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Al₂O₃-SiO₂ + 10% SiO₂ | 420 | 2.0 | 98.0 | 30.0 |
| Zeolite Y + AlPO₄ | 400 | 3.5 | 99.3 | 31.6 |
Reductive alkylation offers a complementary route to DMEA, particularly for laboratory-scale synthesis. This method involves the reaction of acetamide derivatives (e.g., N-methylacetamide) with reducing agents in the presence of alkylating agents.
Ruthenium-based catalysts, such as [RuCl₂(p-cymene)]₂, have shown exceptional activity in aqueous-phase reductive amination. For example, the amination of fatty alcohols with dimethylamine in water achieved >99% selectivity for tertiary amines using a water-soluble ruthenium catalyst. Adapting this system, acetamide derivatives can be reduced under hydrogen atmosphere to yield DMEA. The mechanism involves initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with dimethylamine and subsequent hydrogenation of the imine intermediate.
Water emerges as a green solvent in these reactions due to its dual role in stabilizing ionic intermediates and enabling phase separation post-reaction. The addition of dimethylamine as a cosubstrate enhances reaction rates by acting as a phase mediator, as demonstrated in the synthesis of tertiary fatty amines.
Equation 1: Reductive Alkylation Pathway
$$
\text{RCONHR'} + \text{R''OH} \xrightarrow{\text{H}2, \text{Ru catalyst}} \text{R''NRR'} + \text{H}2\text{O}
$$
Continuous flow reactors address limitations of batch processes, such as heat transfer inefficiencies and catalyst deactivation. Recent innovations in supported ionic liquid phase (SILP) catalysts have enabled the gas-phase synthesis of ethers and amines with high reproducibility.
SILP systems, where ionic liquids (e.g., [C₄SO₃H)C₁Im][NTf₂]) are immobilized on porous supports like SiO₂, provide acidic sites for sustained catalytic activity. In one study, a SILP catalyst operated continuously for 200 hours without deactivation, achieving 98% conversion of oxymethylene dimethyl ethers. Adapting this technology for DMEA synthesis could involve feeding ethanol and dimethylamine over a SILP bed at 2.0 MPa and 250°C.
Table 2: Continuous vs. Batch Process Metrics
| Parameter | Continuous Flow | Batch Process |
|---|---|---|
| Conversion (%) | 98–99 | 85–90 |
| Selectivity (%) | >95 | 80–85 |
| Catalyst Lifetime (hours) | 200+ | 50–100 |
N,N-Dimethylethylamine (chemical formula C₄H₁₁N) is a tertiary amine compound with significant industrial applications as a catalyst in foundries and polymerization processes [1] [2]. This comprehensive analysis examines the fundamental reaction mechanisms and kinetic modeling approaches that govern the chemical behavior of this compound under various catalytic and oxidative conditions.
The catalytic hydrogenation and dehydrogenation of N,N-Dimethylethylamine involves complex mechanistic pathways that are fundamentally different from those observed in primary and secondary amines due to the absence of N-H bonds [9] [10]. Research has demonstrated that tertiary amines like N,N-Dimethylethylamine undergo unique catalytic transformations when exposed to supported metal catalysts under hydrogen atmospheres.
Computational studies using density functional theory have revealed that the dehydrogenation of tertiary amines proceeds through a metal-support interaction mechanism [9]. The process involves the formation of an intermediate complex where the nitrogen atom coordinates with the metal center, followed by carbon-hydrogen bond activation at the alpha position relative to the nitrogen [10] [28].
The catalytic cycle begins with the coordination of N,N-Dimethylethylamine to the metal surface, typically involving noble metals such as palladium, platinum, or rhodium [29] [42]. The metal center facilitates the weakening of C-H bonds adjacent to the nitrogen atom through electronic perturbation. This mechanism has been confirmed through kinetic isotope effect studies, which demonstrate primary kinetic isotope effects ranging from 2.0 to 3.5 for C-H bond cleavage [31] [45].
Experimental data for the dehydrogenation of N,N-Dimethylethylamine reveal activation energies in the range of 18-25 kcal/mol, depending on the specific metal catalyst employed [42] [45]. The following table summarizes key thermodynamic parameters:
| Catalyst System | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (K) |
|---|---|---|---|
| Platinum/Carbon | 20.4 ± 1.2 | 1.2 × 10¹² | 423-473 |
| Palladium/Silica | 22.8 ± 1.5 | 8.9 × 10¹¹ | 403-453 |
| Rhodium/Alumina | 18.9 ± 0.8 | 2.1 × 10¹² | 413-463 |
The kinetic behavior of N,N-Dimethylethylamine dehydrogenation follows Langmuir-Hinshelwood kinetics, where both the amine substrate and hydrogen compete for active sites on the catalyst surface [21] [22]. The rate expression can be described by:
r = (k₁K₁[amine][H₂]) / (1 + K₁[amine] + K₂[H₂] + K₃[products])
Where k₁ represents the intrinsic rate constant, and K₁, K₂, K₃ are adsorption equilibrium constants for the respective species [23] [26]. Experimental validation of this model has shown excellent agreement with observed reaction rates across a wide range of operating conditions.
The oxidative transformation of N,N-Dimethylethylamine involves multiple radical-mediated pathways that lead to the formation of various nitrogen-containing products [12] [34]. These reactions are particularly relevant in atmospheric chemistry and industrial oxidation processes.
N,N-Dimethylethylamine readily reacts with hydroxyl radicals generated through photochemical processes or Fenton chemistry [34] [35]. The reaction proceeds through hydrogen atom abstraction from the methyl groups attached to nitrogen, forming alpha-amino radicals as primary intermediates [36] [37].
The rate constant for the reaction with hydroxyl radicals has been measured as (5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹/RT) cm³ s⁻¹ in the temperature range of 260-295 K [34]. This negative temperature dependence indicates the formation of a pre-reaction complex between the hydroxyl radical and the amine substrate.
The oxidation of N,N-Dimethylethylamine by one-electron oxidants leads to the formation of nitrogen-centered radical cations [36] [37]. These species undergo rapid deprotonation at the alpha-carbon position, generating neutral alpha-amino radicals that are highly reactive toward molecular oxygen and other radical species [38] [39].
Electrochemical studies have revealed that the oxidation potential of N,N-Dimethylethylamine is approximately +0.85 V versus the standard calomel electrode in acetonitrile solution [37]. The following mechanistic pathway has been established:
The radical-mediated oxidation of N,N-Dimethylethylamine generates several characteristic byproducts [19] [34]. The primary oxidation products include N,N-dimethylformamide, formaldehyde, and various nitrogen oxides. Secondary reactions lead to the formation of nitrosamines and other nitrogen-containing heterocycles through radical coupling mechanisms.
Quantitative analysis of product distributions reveals that approximately 65% of the initial amine is converted to N,N-dimethylformamide under atmospheric oxidation conditions, with the remainder forming volatile organic compounds and nitrogen oxides [34]. The selectivity toward specific products is strongly dependent on the oxygen concentration and the presence of nitrogen oxide species in the reaction environment.
N,N-Dimethylethylamine exhibits unique autocondensation behavior under specific reaction conditions, leading to the formation of higher molecular weight nitrogen-containing compounds [17] [20]. These reactions are particularly important in understanding the long-term stability and transformation pathways of the compound in various applications.
The autocondensation of N,N-Dimethylethylamine proceeds through the initial formation of iminium intermediates, which subsequently undergo nucleophilic attack by another amine molecule [17] [20]. This process is facilitated by the presence of acid catalysts or elevated temperatures that promote the elimination of water from intermediate carbinolamine species.
The reaction mechanism follows a two-step pathway:
Kinetic studies have determined that the rate-determining step is the initial protonation and subsequent water elimination, with an activation energy of approximately 28 kcal/mol [17].
The primary condensation products of N,N-Dimethylethylamine include various oligomeric species with alternating amine and imine functionalities [20]. Mass spectrometric analysis has identified dimeric, trimeric, and tetrameric species with molecular weights ranging from 146 to 292 daltons. These products exhibit enhanced thermal stability compared to the parent amine due to increased molecular weight and reduced volatility.
The rate constants for autocondensation reactions have been determined through temperature-dependent studies [20]. The following table summarizes the kinetic parameters for the formation of major secondary products:
| Product Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Frequency Factor (M⁻¹s⁻¹) |
|---|---|---|---|
| Dimer | 2.3 × 10⁻⁴ | 28.2 ± 2.1 | 1.8 × 10⁸ |
| Trimer | 8.7 × 10⁻⁶ | 32.5 ± 2.8 | 4.2 × 10⁹ |
| Tetramer | 1.4 × 10⁻⁷ | 36.8 ± 3.2 | 9.1 × 10⁹ |
The autocondensation process exhibits second-order kinetics with respect to the amine concentration, consistent with the proposed bimolecular mechanism [20]. The reaction rate is significantly enhanced in the presence of protic solvents, which facilitate the protonation steps required for iminium formation.
Early commercial syntheses of N,N-dimethylethylamine employ copper–chromium oxide (Cu–Cr₂O₃) spinels that catalyse the gas-phase reaction of gaseous ethanol with liquid dimethylamine and hydrogen to give quantitative conversions under mild conditions [1] [2].
| Entry | Catalyst formulation (wt %) | Promoter oxide | Cu : Cr atomic ratio | Reaction temperature / °C | Pressure / bar | Ethanol conversion / % | Selectivity to N,N-dimethylethylamine / % | Space-time yield / kg L⁻¹ h⁻¹ | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 50 CuO – 35 Cr₂O₃ – 5 BaO + SiO₂ support (10%) | BaO | 1.3 | 200 | 8 | 99 | 97 | 0.32 | Standard charge in continuous tubular reactor [1] |
| 2 | 52 CuO – 33 Cr₂O₃ – 5 ZnO + Al₂O₃ support (10%) | ZnO | 1.4 | 210 | 8 | 96 | 95 | 0.28 | Zn raises acidity, improves low-temperature activity [2] |
| 3 | 48 CuO – 37 Cr₂O₃ – no promoter | – | 1.2 | 220 | 10 | 92 | 90 | 0.24 | Baseline unpromoted catalyst [2] |
Key structure–function observations:
Although Cu–Cr systems dominate industry, modern bimetallic catalysts offer higher atom economy (no external H₂) and improved robustness.
| Catalyst | Support | Secondary metal(s) | Reaction illustrated | T / °C | Product yield or selectivity | Catalyst life | Salient advantages |
|---|---|---|---|---|---|---|---|
| 9% Ni – 3% Cu on MgAlO hydrotalcite [3] | MgAlO (layered double oxide) | Cu⁰ (4–5 nm) | Ethanol + NH₃ → total ethylamines | 260 | 99% selectivity, 87% conversion | 150 h (no loss) | Synergistic Ni–Cu sites boost dehydrogenation; basic lattice traps CO₂ |
| Ni nanoparticles on hydroxy-apatite (Ni/HAP) [4] [5] | Ca₁₀(PO₄)₆(OH)₂ | – | Propanol + NH₃ → propylamine (model) | 150 | ×10 rate vs Ni/SiO₂; 92% selectivity | ≥40 h | Basic PO₄²⁻ stabilises alkoxide, perimeter Ni sites are active |
| Ni–Co alloy on γ-Al₂O₃ [6] | γ-Al₂O₃ | Co | CO₂ + H₂ → C₂ oxygenates | 200 | 85% ethanol selectivity | – | Alloy makes CH-HCOO coupling facile; insight transferable to alcohol amination |
| Ruthenium p-cymene complex + DPEphos ligand [7] [8] | Homogeneous (recyclable) | – | Ethanol + dimethylamine → N,N-dimethylethylamine | 100 | >95% conversion, >98% selectivity at 0.5 mol % Ru | 5 recycles without loss | “Borrowing-hydrogen” cycle eliminates external H₂, operates at ambient pressure |
| Ruthenium N,N-dimethylformamide-stabilised nanoparticles [9] | Self-stabilised | – | Guerbet self-condensation of C₁₂ alcohols (reference) | 240 | 83% C₂₄ alcohol yield | 120 h | Demonstrates air-stable Ru⁰ colloids; analogous behaviour in amination reactions |
Performance-defining parameters:
| Catalyst family | Pre-reduction protocol | Typical TPR signature | Dominant deactivation mode | Regeneration strategy | Long-term stability data |
|---|---|---|---|---|---|
| Cu–Cr–Ba tablets [1] | 5 h H₂ + 5 vol % steam, 230 °C | Dual peaks at 260 °C (CuO→Cu) and 310 °C (Cr⁶⁺→Cr³⁺) | Carbon deposits and amine–chromite complexation after ≈2000 h | Oxidative burn-off in 1% O₂/N₂ at 250 °C, followed by standard re-reduction | Four cycles delivered cumulative 8000 h with <5% activity loss |
| Ni/HAP extrudates [4] | Pure H₂, 673 K, 3 h | Major reduction at 590 K (NiO→Ni⁰) | Sintering of interfacial Ni and phosphate poisoning by residual water | Brief oxidative calcination (773 K) then H₂ reactivation | Conversion stable (±3%) over 60 h on-stream |
| NiCu/MgAlO LDH-derived [3] | In situ H₂ ramp to 300 °C (2 h) | Sharp NiO→Ni⁰ peak at 380 °C, minor CuO→Cu at 260 °C | Surface carbonylate accumulation (>150 h) | Mild air treatment 350 °C, restores 95% of native rate | Maintained 87% ethanol conversion through three 150 h cycles |
| Homogeneous Ru complex [7] | None; active as synthesised | – | Ligand oxidation above 140 °C | Addition of 2 equiv sodium formate regenerates Ru-hydride pool | >90% yield retained after 5 charge–discharge cycles |
Mechanistic insights and mitigation approaches: